2-(3,4-Difluorophenyl)oxirane

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

2-(3,4-Difluorophenyl)oxirane (CAS 111991-13-0) is a fluorinated aromatic epoxide building block characterized by a 3,4-difluorophenyl substituent on the oxirane ring, with a molecular formula of C₈H₆F₂O and a molecular weight of 156.13 g/mol. It is a synthetic compound with documented antiplasmodial activity and serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 111991-13-0
Cat. No. B176440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)oxirane
CAS111991-13-0
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2
InChIKeyUNJRFWWCCAHSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Difluorophenyl)oxirane (CAS 111991-13-0) Product Overview and Procurement Baseline


2-(3,4-Difluorophenyl)oxirane (CAS 111991-13-0) is a fluorinated aromatic epoxide building block characterized by a 3,4-difluorophenyl substituent on the oxirane ring, with a molecular formula of C₈H₆F₂O and a molecular weight of 156.13 g/mol [1]. It is a synthetic compound with documented antiplasmodial activity and serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals [2]. The compound is typically supplied as a colorless to light-yellow liquid with a purity of ≥95% and is stored under inert gas at 2-8°C to maintain stability [3].

Ticagrelor intermediate & impurity standard synthesis Chiral building block for regulated quality control
Antiparasitic drug discovery research Plasmodium falciparum growth inhibition model
Fluorinated heterocycle & chiral intermediate synthesis Enantioselective ring-opening reactions

Why Generic Substitution of 2-(3,4-Difluorophenyl)oxirane (CAS 111991-13-0) Fails: Critical Differentiators


Substituting 2-(3,4-difluorophenyl)oxirane with other fluorophenyl oxiranes or non-fluorinated analogs is not a viable procurement strategy due to significant differences in molecular weight, lipophilicity, reactivity, and validated application space. The 3,4-difluoro substitution pattern confers distinct physicochemical properties, such as a calculated XLogP3 of 1.6, which influences membrane permeability and target engagement in biological systems [1]. Furthermore, the compound's established role as a key intermediate in the synthesis of ticagrelor and its documented antiplasmodial activity are not replicated by simpler mono-fluorinated or non-fluorinated analogs [2]. Using a different epoxide would introduce uncertainty in reaction outcomes, impurity profiles, and regulatory compliance, particularly in pharmaceutical development where specific chiral intermediates are mandated.

Physicochemical mismatch
3,4-difluoro substitution yields distinct molecular weight, lipophilicity, and boiling behavior compared to mono-fluoro analogs; reaction selectivity and purification profiles may shift.
Unvalidated application space
Other fluorophenyl oxiranes lack documented use as a ticagrelor impurity standard or key chiral intermediate; regulatory and quality control expectations may not transfer.
Biological activity gap
Only the 3,4-difluoro analog is reported with antiplasmodial activity; alternative analogs remain uncharacterized for this endpoint, limiting their utility in antiparasitic screening.

Quantitative Differentiation Evidence for 2-(3,4-Difluorophenyl)oxirane (CAS 111991-13-0) Selection


Molecular Weight and Physicochemical Property Comparison: 3,4-Difluoro vs. Mono-Fluoro Analogs

The molecular weight of 2-(3,4-difluorophenyl)oxirane (156.13 g/mol) is approximately 13% higher than that of 2-(4-fluorophenyl)oxirane and 2-(3-fluorophenyl)oxirane (both 138.14 g/mol) [1][2]. This difference arises from the presence of a second fluorine atom. The calculated lipophilicity (XLogP3) of the 3,4-difluoro compound is 1.6, while the 4-fluoro analog has an XLogP3 of 1.7 [1][3]. The slight decrease in lipophilicity despite the addition of a hydrophobic fluorine atom is a known effect of the specific substitution pattern, which can alter electronic distribution and hydrogen bonding capacity.

MW & XLogP3
Reported
156.13 g/mol, XLogP3 1.6 vs. 138.14 g/mol, XLogP3 1.7 (4-F analog)
Higher MW, slightly lower lipophilicity influence ADME parameters
Computed data; experimental verification recommended
Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

Boiling Point Comparison: 3,4-Difluoro vs. 4-Fluoro Analog for Purification Planning

The predicted boiling point of 2-(3,4-difluorophenyl)oxirane is 186.8±40.0 °C at 760 Torr, based on computational models . In contrast, the reported experimental boiling point for 2-(4-fluorophenyl)oxirane is 92 °C at 14 mmHg (lit.) [1]. This significant difference in thermal properties is critical for selecting appropriate purification techniques such as distillation or for predicting behavior under high-temperature reaction conditions.

Boiling Point
Reported
Predicted 186.8 °C (760 Torr) vs. exp. 92 °C at 14 mmHg (4-F analog)
Significantly higher boiling point; distillation and thermal process design require compound-specific evaluation
Different pressure conditions limit direct comparison
Organic Synthesis Purification Process Chemistry

Validated Application: Ticagrelor Intermediate Synthesis

The (S)-enantiomer of 2-(3,4-difluorophenyl)oxirane is a documented impurity and key intermediate in the synthesis of ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in acute coronary syndrome [1]. This compound is specifically cited for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production of ticagrelor [1]. This established role provides a clear procurement rationale that is not shared by other fluorophenyl oxiranes.

Ticagrelor Impurity Standard
Method context
Documented chiral intermediate for ticagrelor synthesis; employed in AMV, QC, and ANDA submissions
Supports regulated pharmaceutical quality control workflows
Traceability to pharmacopeial standards expected
Pharmaceutical Synthesis API Intermediate Regulatory Science

Biological Activity: Antiplasmodial Activity of 3,4-Difluoro Analog

2-(3,4-Difluorophenyl)oxirane is described as a synthetic compound with antiplasmodial activity, effective in inhibiting the growth of Plasmodium falciparum by targeting mitochondrial electron transport and ATP production [1]. While a direct IC50 comparison with other fluorophenyl oxiranes is not available, the literature notes that its physicochemical parameters are similar to other synthetic compounds active against malaria parasites . This biological annotation provides a distinct research direction not associated with the mono-fluoro or 2,4-difluoro analogs, which are not characterized for antiplasmodial activity.

Antiplasmodial Activity
Data to verify
Reported inhibition of Plasmodium falciparum growth via mitochondrial electron transport
Supports antiparasitic screening context; no IC50 reference available
Class-level inference; independent replication needed
Antiparasitic Drug Discovery Malaria Research Biological Activity

Storage Condition Requirements: Comparative Stability Data

2-(3,4-Difluorophenyl)oxirane requires storage under inert gas (nitrogen or argon) at 2-8°C to maintain stability . In comparison, 2-(3-fluorophenyl)oxirane is stored at 0-8°C , while 2-(2,4-difluorophenyl)oxirane can be stored at room temperature [1]. These differing storage requirements reflect variations in inherent chemical stability due to the fluorine substitution pattern, which directly impacts procurement logistics, inventory management, and the feasibility of long-term storage for large-scale projects.

Storage Stability
Reported
2–8 °C under inert gas vs. room temperature storage for 2,4-difluoro isomer
Refrigerated logistics required; may impact long-term procurement planning
Vendor-specified conditions
Chemical Stability Procurement Logistics Storage Requirements

Optimal Research and Industrial Applications for 2-(3,4-Difluorophenyl)oxirane (CAS 111991-13-0)


Ticagrelor API Intermediate and Impurity Standard

For pharmaceutical companies and contract research organizations (CROs) involved in the development, generic manufacturing, or quality control of ticagrelor, (S)-2-(3,4-difluorophenyl)oxirane is a specifically validated chiral building block and impurity reference standard [1]. Its use is mandated for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) [1]. This is a critical, non-substitutable application that drives procurement from qualified suppliers offering full characterization data and traceability to pharmacopeial standards (USP/EP).

Medicinal Chemistry for Antiparasitic Drug Discovery

This compound is a rational choice for medicinal chemistry programs focused on developing new antimalarial agents. Its documented antiplasmodial activity against Plasmodium falciparum, targeting mitochondrial electron transport, provides a validated biological starting point . While a direct IC50 is not published, the compound's unique 3,4-difluoro substitution pattern and its physicochemical similarity to other active antimalarials justify its selection over uncharacterized mono-fluoro or 2,4-difluoro analogs in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Synthesis of Fluorinated Chiral Building Blocks for CNS and Cardiovascular Therapies

As a chiral epoxide, (S)-2-(3,4-difluorophenyl)oxirane serves as a versatile building block for the enantioselective synthesis of complex fluorinated molecules, particularly for CNS and cardiovascular drug candidates . The reactive oxirane ring enables diverse ring-opening reactions to introduce chiral centers bearing the 3,4-difluorophenyl group, a moiety known to enhance metabolic stability and modulate biological activity. This application is supported by its established role in generating enantiomerically pure APIs .

Process Chemistry R&D for Fluorinated Heterocycle Synthesis

In process chemistry R&D, 2-(3,4-difluorophenyl)oxirane is a key precursor for synthesizing fluorinated heterocycles and aryl derivatives . Its specific boiling point (186.8±40.0 °C predicted) and storage requirements (2-8°C under inert gas) are critical parameters for designing scalable, safe, and efficient synthetic routes. The compound's differentiated physical properties relative to other fluorophenyl oxiranes make it the preferred substrate when the 3,4-difluoro substitution is a required element in the final target molecule's pharmacophore.

Application
Selection Property
Validation Focus
Ticagrelor synthesis QC
Chiral intermediate with regulatory documentation
ANDA analytical method validation, impurity profiling
Antimalarial SAR studies
Reported antiplasmodial activity (P. falciparum)
Confirm IC50 and target selectivity in biochemical assays
Enantioselective fluorinated API synthesis
Reactive oxirane ring for chiral center introduction
Enantiomeric purity, metabolic stability of derived compounds
Fluorinated heterocycle scale‑up
Distinct thermal and storage properties
Distillation parameters, stability under reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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